molecular formula C12H7Cl2NO5S2 B8339619 1-[5-(2,4-Dichlorophenyl)sulfonyl-4-nitro-2-thienyl]ethanone

1-[5-(2,4-Dichlorophenyl)sulfonyl-4-nitro-2-thienyl]ethanone

Cat. No. B8339619
M. Wt: 380.2 g/mol
InChI Key: YUJFVFLRWFKMCZ-UHFFFAOYSA-N
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Patent
US08680139B2

Procedure details

To a solution of 1-[5-(2,4-dichlorophenyl)sulfinyl-4-nitro-2-thienyl]ethanone (100 mg, 0.275 mmol) in dichloromethane (2 mL), m-chloroperoxybenzoic acid (95 mg, 0.55 mmol) was added slowly at 0° C. The mixture was stirred at ambient temperature for 10 hours. Then the mixture was diluted with dichloromethane (10 mL) and washed with aqueous sodium bicarbonate solution (5 mL×3), then water (5 mL×2) and brine (5 mL). The organic phase was dried (Na2SO4), concentrated under vacuum and the residue was purified by chromatography to afford the title product (75 mg, 72% yield). 1H NMR (400 MHz, d6-DMSO) δ: 8.62 (1H, s), 8.32 (1H, d), 8.0 (1H, s), 7.87 (1H, m), 2.67 (3H, s). MS m/z: 378.1 [M+H]+.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
95 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[S:9]([C:11]1[S:15][C:14]([C:16](=[O:18])[CH3:17])=[CH:13][C:12]=1[N+:19]([O-:21])=[O:20])=[O:10].ClC1C=C(C=CC=1)C(OO)=[O:27]>ClCCl>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[S:9]([C:11]1[S:15][C:14]([C:16](=[O:18])[CH3:17])=[CH:13][C:12]=1[N+:19]([O-:21])=[O:20])(=[O:27])=[O:10]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)S(=O)C1=C(C=C(S1)C(C)=O)[N+](=O)[O-]
Name
Quantity
95 mg
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with aqueous sodium bicarbonate solution (5 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)S(=O)(=O)C1=C(C=C(S1)C(C)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 75 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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